Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[221]heptane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[221]heptane typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The azabicyclo structure may also contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1S,2S,4R)-2-(methyl)-7-azabicyclo[2.2.1]heptane
- Rel-(1S,2S,4R)-2-(ethyl)-7-azabicyclo[2.2.1]heptane
Uniqueness
Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds without the trifluoromethyl group.
Properties
Molecular Formula |
C7H10F3N |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-3-4-1-2-6(5)11-4/h4-6,11H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
RULBCZRGUPJYKH-SRQIZXRXSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2)C(F)(F)F |
Canonical SMILES |
C1CC2C(CC1N2)C(F)(F)F |
Origin of Product |
United States |
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